Cas no 2034281-71-3 (N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide structure](https://www.kuujia.com/scimg/cas/2034281-71-3x500.png)
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide
- N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide
- N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide
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- Inchi: 1S/C16H22F3N3O3S/c1-21(2)26(24,25)22-9-7-12(8-10-22)11-20-15(23)13-3-5-14(6-4-13)16(17,18)19/h3-6,12H,7-11H2,1-2H3,(H,20,23)
- InChI Key: DIIKDBZWZYKLDQ-UHFFFAOYSA-N
- SMILES: S(N(C)C)(N1CCC(CNC(C2C=CC(C(F)(F)F)=CC=2)=O)CC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 574
- Topological Polar Surface Area: 78.1
- XLogP3: 2
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6539-2194-15mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034281-71-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6539-2194-20mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034281-71-3 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6539-2194-2mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034281-71-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6539-2194-10μmol |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034281-71-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6539-2194-20μmol |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034281-71-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6539-2194-2μmol |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034281-71-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6539-2194-40mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034281-71-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6539-2194-75mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034281-71-3 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6539-2194-30mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034281-71-3 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6539-2194-5μmol |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide |
2034281-71-3 | 5μmol |
$63.0 | 2023-09-08 |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide Related Literature
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
Additional information on N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide
Comprehensive Overview of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide (CAS No. 2034281-71-3)
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide (CAS No. 2034281-71-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. The compound belongs to the class of sulfamoylpiperidine derivatives, which are known for their versatility in drug discovery. Its molecular structure combines a piperidine core with a dimethylsulfamoyl group and a trifluoromethylbenzamide moiety, making it a subject of interest for researchers exploring enzyme inhibition and receptor modulation.
In recent years, the demand for sulfonamide-based compounds like N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide has surged, particularly in the context of targeted drug design. Researchers are increasingly focusing on small molecule inhibitors for diseases such as cancer, inflammation, and metabolic disorders. The trifluoromethyl group in this compound enhances its metabolic stability and binding affinity, which are critical factors in pharmacokinetic optimization. This aligns with current trends in precision medicine, where compounds with tailored properties are highly sought after.
The synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide involves multi-step organic reactions, including amide coupling and sulfonylation. These processes are well-documented in peer-reviewed journals, highlighting the compound's reproducibility and scalability for industrial applications. Its CAS No. 2034281-71-3 serves as a unique identifier in chemical databases, facilitating easy retrieval for researchers and regulatory bodies. The compound's physicochemical properties, such as solubility and lipophilicity, are also key considerations in formulation development.
From a mechanistic perspective, N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide has shown promise in preliminary studies as a modulator of protein-protein interactions. This is particularly relevant in the field of signal transduction, where disrupting aberrant pathways can lead to therapeutic breakthroughs. The compound's piperidine scaffold is a common feature in many FDA-approved drugs, underscoring its potential for further development. Additionally, the dimethylsulfamoyl group contributes to its ability to penetrate cell membranes, a desirable trait for bioactive molecules.
In the context of green chemistry, efforts are underway to optimize the synthesis of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide using catalytic methods and renewable solvents. This aligns with global initiatives to reduce the environmental footprint of pharmaceutical manufacturing. The compound's stability under physiological conditions also makes it a candidate for in vivo studies, further expanding its applicability in preclinical research.
As the scientific community continues to explore the potential of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)benzamide, its role in drug discovery pipelines is expected to grow. With advancements in computational chemistry and high-throughput screening, researchers can now predict and validate its interactions with biological targets more efficiently. This compound exemplifies the intersection of medicinal chemistry and molecular biology, offering a glimpse into the future of therapeutic innovation.
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